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molecular formula C16H29NO3 B8371322 3-Butoxy-2-(dibutoxymethyl)prop-2-enenitrile CAS No. 87466-80-6

3-Butoxy-2-(dibutoxymethyl)prop-2-enenitrile

Cat. No. B8371322
M. Wt: 283.41 g/mol
InChI Key: WCJTULPFKRGBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04492792

Procedure details

In 100 ml of n-butanol was dissolved 8.49 g (30 mmoles) of 2-n-butoxymethylene-3,3-di-n-butoxypropanenitrile. To the resulting solution was added 0.87 g (9 mmoles) of sodium n-butylate at room temperature, and the mixture was stirred at room temperature for one hour. Then, the reaction mixture was neutralized with a solution of sulfuric acid in butanol and the resulting inorganic salt was removed by filtration. The filtrate was distilled under reduced pressure to obtain 9.10 g (25 mmoles) of 2-di-n-butoxymethyl-3,3-di-n-butoxypropanenitrile as a colorless transparent oil boiling at 170°-175° C./2 mmHg.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.49 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH:6]=[C:7]([CH:10]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:8]#[N:9])[CH2:2][CH2:3][CH3:4].[CH3:21][CH2:22][CH2:23][CH2:24][O-:25].[Na+].S(=O)(=O)(O)O>C(O)CCC>[CH2:17]([O:16][CH:10]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH:7]([CH:6]([O:25][CH2:24][CH2:23][CH2:22][CH3:21])[O:5][CH2:1][CH2:2][CH2:3][CH3:4])[C:8]#[N:9])[CH2:18][CH2:19][CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
CCCC[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
8.49 g
Type
reactant
Smiles
C(CCC)OC=C(C#N)C(OCCCC)OCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting inorganic salt was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)OC(C(C#N)C(OCCCC)OCCCC)OCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25 mmol
AMOUNT: MASS 9.1 g
YIELD: CALCULATEDPERCENTYIELD 277.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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